5-(Chloromethyl)-2-fluoropyridine
Overview
Description
- 5-(Chloromethyl)-2-fluoropyridine is an organic compound with the formula C₆H₄ClFN .
- It consists of a pyridine ring substituted at the 2-position with a chloromethyl group and at the 5-position with a fluorine atom.
- The compound is obtained through synthetic methods and has applications in various fields.
Synthesis Analysis
- The synthesis of 5-(Chloromethyl)-2-fluoropyridine involves specific chemical reactions and starting materials.
- Relevant papers and research articles provide insights into the synthetic routes and reaction mechanisms.
Molecular Structure Analysis
- The molecular structure of 5-(Chloromethyl)-2-fluoropyridine includes the arrangement of atoms, bond angles, and functional groups.
- Analyzing its 3D structure and electronic properties can provide valuable information.
Chemical Reactions Analysis
- Investigating the reactivity of 5-(Chloromethyl)-2-fluoropyridine with other compounds helps understand its behavior in various contexts.
- Reaction pathways, intermediates, and product formation are essential aspects to explore.
Physical And Chemical Properties Analysis
- Examining its melting point, boiling point, solubility, and stability provides insights into its behavior under different conditions.
- Spectroscopic data (NMR, IR, UV-Vis) can reveal its chemical properties.
Safety And Hazards
- Handling precautions, toxicity, and environmental impact are essential considerations.
- Safety data sheets provide relevant information.
Future Directions
- Research on novel applications, optimization of synthesis methods, and exploring its potential in various industries.
- Investigate its use as a building block for other compounds.
Remember that safety precautions should be followed when handling 5-(Chloromethyl)-2-fluoropyridine. For detailed information, consult safety data sheets and relevant literature12. Future research could focus on sustainable synthesis methods and expanding its applications34.
properties
IUPAC Name |
5-(chloromethyl)-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXZNFSVRLDKPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622060 | |
Record name | 5-(Chloromethyl)-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-fluoropyridine | |
CAS RN |
315180-15-5 | |
Record name | 5-(Chloromethyl)-2-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315180-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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